molecular formula C17H16BrClN2O4 B11551853 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11551853
M. Wt: 427.7 g/mol
InChI Key: HZNCIUQCDORYSH-AWQFTUOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of bromine, chlorine, and methoxy groups attached to a phenoxy and acetohydrazide backbone

Preparation Methods

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C17H16BrClN2O4

Molecular Weight

427.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16BrClN2O4/c1-23-15-5-3-11(7-16(15)24-2)9-20-21-17(22)10-25-14-6-4-12(19)8-13(14)18/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

HZNCIUQCDORYSH-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)OC

Origin of Product

United States

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